molecular formula C22H28N4O2S2 B4359145 N,N'-bis(4-ethoxyphenyl)piperazine-1,4-dicarbothioamide

N,N'-bis(4-ethoxyphenyl)piperazine-1,4-dicarbothioamide

Cat. No.: B4359145
M. Wt: 444.6 g/mol
InChI Key: CJEBVWNAXCVUST-UHFFFAOYSA-N
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Description

N,N’-bis(4-ethoxyphenyl)-1,4-piperazinedicarbothioamide: is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of two ethoxyphenyl groups attached to a piperazine ring, with thioamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(4-ethoxyphenyl)-1,4-piperazinedicarbothioamide typically involves the reaction of 4-ethoxyaniline with carbon disulfide and piperazine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the thioamide groups. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity N,N’-bis(4-ethoxyphenyl)-1,4-piperazinedicarbothioamide.

Chemical Reactions Analysis

Types of Reactions: N,N’-bis(4-ethoxyphenyl)-1,4-piperazinedicarbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioamide groups to amines.

    Substitution: The ethoxyphenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the ethoxyphenyl groups.

Scientific Research Applications

Chemistry: N,N’-bis(4-ethoxyphenyl)-1,4-piperazinedicarbothioamide is used as a building block in organic synthesis

Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it valuable in the development of new pharmaceuticals.

Medicine: The compound’s potential therapeutic properties are being explored, particularly in the treatment of diseases where modulation of specific receptors is beneficial. Its thioamide groups may also contribute to its activity as an enzyme inhibitor.

Industry: In the industrial sector, N,N’-bis(4-ethoxyphenyl)-1,4-piperazinedicarbothioamide is used in the development of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers.

Mechanism of Action

The mechanism by which N,N’-bis(4-ethoxyphenyl)-1,4-piperazinedicarbothioamide exerts its effects involves its interaction with specific molecular targets. The compound’s thioamide groups can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. Additionally, the ethoxyphenyl groups may enhance the compound’s binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

    N,N’-bis(4-ethoxyphenyl)thiourea: This compound shares the ethoxyphenyl groups but has a thiourea instead of a piperazine core.

    N,N’-bis(4-ethoxyphenyl)formimidamide: Similar in structure but with formimidamide groups instead of thioamide groups.

Uniqueness: N,N’-bis(4-ethoxyphenyl)-1,4-piperazinedicarbothioamide is unique due to its piperazine core, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-N,4-N-bis(4-ethoxyphenyl)piperazine-1,4-dicarbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O2S2/c1-3-27-19-9-5-17(6-10-19)23-21(29)25-13-15-26(16-14-25)22(30)24-18-7-11-20(12-8-18)28-4-2/h5-12H,3-4,13-16H2,1-2H3,(H,23,29)(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJEBVWNAXCVUST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=S)N2CCN(CC2)C(=S)NC3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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